
((2-Carboxyethoxy)methyl)dimethylsulphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-Carboxyethoxy)methyl)dimethylsulphonium bromide: is a chemical compound with the molecular formula C6H13BrO3S and a molecular weight of 245.13462 g/mol It is a sulfonium compound, which means it contains a positively charged sulfur atom bonded to three organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide typically involves the reaction of dimethyl sulfide with an appropriate alkylating agent, such as 2-bromoethyl acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide is used as a reagent in organic synthesis. It can act as a methylating agent or participate in the formation of sulfonium ylides, which are intermediates in various chemical reactions .
Biology: Its ability to form stable sulfonium intermediates makes it useful in probing biochemical pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific molecular pathways involving sulfonium compounds .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .
Mécanisme D'action
The mechanism of action of ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide involves its ability to form stable sulfonium intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications in their activity and function. The compound’s sulfonium group can participate in nucleophilic substitution reactions, which are crucial in many biochemical processes .
Comparaison Avec Des Composés Similaires
Dimethyl sulfoxide (DMSO): A widely used solvent and reagent in organic synthesis.
Trimethylsulfonium bromide: Another sulfonium compound with similar reactivity but different applications.
Methionine sulfoxide: A naturally occurring sulfonium compound involved in biological processes.
Uniqueness: ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its carboxyethoxy group provides additional functionality, making it versatile for various applications in chemistry, biology, and industry .
Propriétés
Numéro CAS |
94023-71-9 |
|---|---|
Formule moléculaire |
C6H13BrO3S |
Poids moléculaire |
245.14 g/mol |
Nom IUPAC |
2-carboxyethoxymethyl(dimethyl)sulfanium;bromide |
InChI |
InChI=1S/C6H12O3S.BrH/c1-10(2)5-9-4-3-6(7)8;/h3-5H2,1-2H3;1H |
Clé InChI |
DQHDXZOADKGAAC-UHFFFAOYSA-N |
SMILES canonique |
C[S+](C)COCCC(=O)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


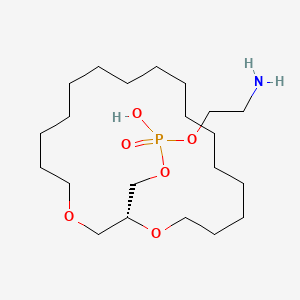
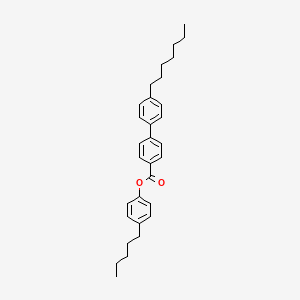
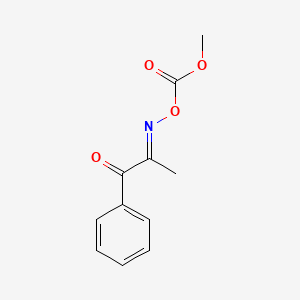
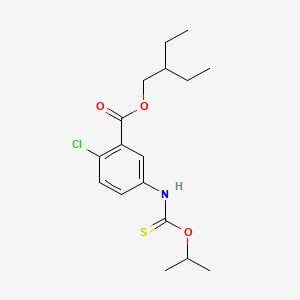
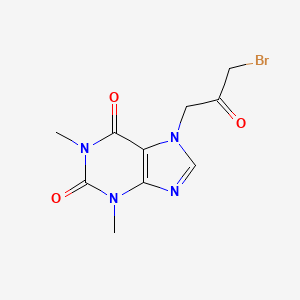
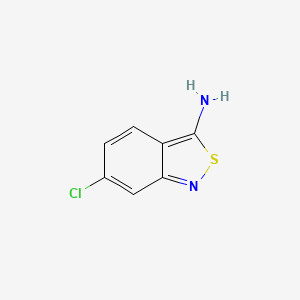
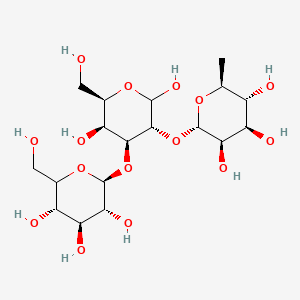
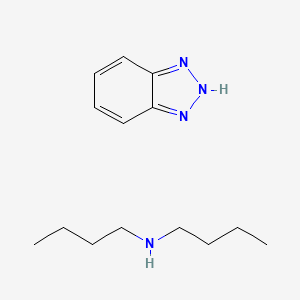

![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)
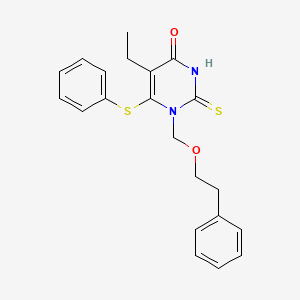
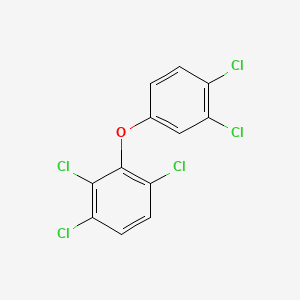

![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
